molecular formula C10H15NO B8747909 9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one CAS No. 918830-96-3

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one

Cat. No. B8747909
M. Wt: 165.23 g/mol
InChI Key: XCENJESSYSKBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918830-96-3

Product Name

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

9-amino-7-methylidenebicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C10H15NO/c1-6-2-7-4-9(12)5-8(3-6)10(7)11/h7-8,10H,1-5,11H2

InChI Key

XCENJESSYSKBTB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CC(=O)CC(C1)C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(First step: Rohde, J. J. et al. Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. J. Med. Chem. 2007, 50, 149-64). A solution of 25 (125 mg, 0.305 mmol) in dioxane (0.80 mL) was treated with 2N NaOH (0.70 mL, 1.37 mmol) and irradiated under microwaves (μw, Biotage) for 15 min at 180° C. The dioxane was removed in vacuo. The residue was dissolved in DCM, washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford 82.5 mg of crude 9-amino-7-methylene-bicyclo[3.3.1]nonan-3-one as a yellow oil, that was used for the next step without further purification.
[Compound]
Name
2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
25
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two

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